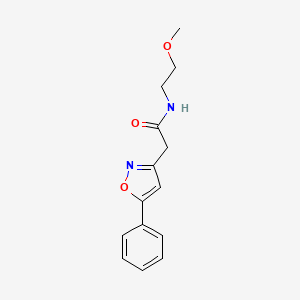

N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Description

N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound featuring a 1,2-oxazole core substituted with a phenyl group at the 5-position and an acetamide group at the 3-position. The acetamide nitrogen is further modified with a 2-methoxyethyl substituent, which enhances solubility and modulates pharmacokinetic properties. The 1,2-oxazole moiety is a common pharmacophore in drug discovery due to its metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-18-8-7-15-14(17)10-12-9-13(19-16-12)11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQGGRHZIJIBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides.

Substitution Reactions: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

Acetamide Formation:

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Substitution: Various substitution reactions can occur on the phenyl ring or the oxazole ring, depending on the reagents used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core: The 1,2-oxazole (as in the target compound) offers metabolic stability, while pyridazinones () provide distinct electronic profiles for receptor binding.

- Substituent Impact: 2-Methoxyethyl: Enhances solubility and reduces crystallinity compared to chloro or sulfamoyl groups. Chlorophenoxy/Chloroacetamide: Common in agrochemicals (e.g., alachlor, pretilachlor in ) due to lipophilicity and reactivity. Sulfamoyl: Directs compounds toward enzyme inhibition (e.g., carbonic anhydrase) .

Pharmacological and Functional Comparisons

- Receptor Targeting: Pyridazinone derivatives () exhibit specificity for FPR2 receptors, suggesting that acetamide-linked heterocycles can achieve receptor subtype selectivity. The target compound’s 1,2-oxazole may similarly engage GPCRs or kinases.

- Antimicrobial/Agrochemical Potential: Chlorophenoxy analogs () and chloroacetamides () highlight the role of halogenation in agrochemical activity. The absence of halogens in the target compound may shift its application toward pharmaceuticals.

- Synthetic Versatility : The methoxyethyl group in the target compound contrasts with reactive chloro substituents (e.g., ), which are intermediates for further functionalization.

Research Findings and Implications

Solubility vs. Reactivity : The 2-methoxyethyl group balances solubility and stability, whereas chloro substituents () prioritize reactivity for agrochemicals.

Heterocycle Impact: 1,2-Oxazoles and pyridazinones exhibit divergent electronic properties, influencing their binding modes and metabolic pathways .

Biological Activity

N-(2-methoxyethyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an oxazole ring and a methoxyethyl substituent. Its molecular formula is , with a molecular weight of approximately 259.30 g/mol. The presence of the oxazole moiety is crucial for its biological activity, as it often influences interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. For instance, derivatives of oxazole have been shown to inhibit the growth of various bacterial strains and fungi. The specific activity of this compound against particular pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

2. Anticancer Properties

Several studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, studies suggest that it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, which could have implications in treating hyperpigmentation disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The oxazole ring likely facilitates binding to enzymes or receptors due to its electron-withdrawing properties.

- Induction of Reactive Oxygen Species (ROS) : Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell survival and proliferation.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against various cancer cell lines found that it exhibited selective cytotoxicity:

"The compound demonstrated significant growth inhibition in MCF-7 and HT-29 cells with IC50 values indicating potent anticancer activity" .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties revealed that:

"this compound effectively inhibited tyrosinase activity with an IC50 value comparable to known inhibitors" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.